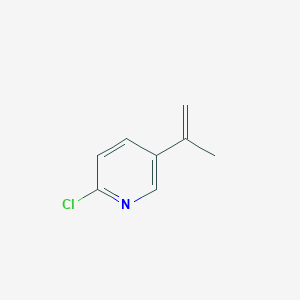

2-Chloro-5-(prop-1-en-2-yl)pyridine

説明

The compound 2-Chloro-5-(prop-1-en-2-yl)pyridine is a chlorinated pyridine derivative with an alkenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine derivatives and their potential applications. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine as a key intermediate for herbicide production suggests the importance of chlorinated pyridines in agricultural chemistry .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, as seen in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . These methods could potentially be adapted for the synthesis of 2-Chloro-5-(prop-1-en-2-yl)pyridine, considering the structural similarities.

Molecular Structure Analysis

Pyridine derivatives exhibit a range of molecular geometries and bonding patterns. For example, the molecular structure of chloro{[N-methyl-N-(2'-pyridinecarboxamide)N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II) shows a square-planar coordination with nitrogen coordination from the pyridine rings . This suggests that 2-Chloro-5-(prop-1-en-2-yl)pyridine could also form complex structures with metals, potentially influencing its reactivity and applications.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by substituents on the pyridine ring. For instance, the presence of electron-donating or withdrawing groups can affect the acidity and basicity of the nitrogen atom in the pyridine ring, as well as its participation in protonation-deprotonation reactions, which can alter the optical properties of the compound . This implies that the propenyl group in 2-Chloro-5-(prop-1-en-2-yl)pyridine could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse and can be fine-tuned by different substituents. For example, the nonlinear optical properties of a chalcone derivative containing a pyridine ring were found to be promising for optoelectronic device fabrications . This indicates that 2-Chloro-5-(prop-1-en-2-yl)pyridine could also exhibit unique optical properties, making it of interest for materials science research.

科学的研究の応用

1. Phosphorescence Properties and Material Synthesis

2-Chloro-5-(prop-1-en-2-yl)pyridine has been explored in the synthesis of novel positional isomers exhibiting varying phosphorescent colors and quantum yields. These compounds show potential as dynamic functional materials, displaying reversible phosphorescent color switching in response to external acid-base vapor stimuli (Li & Yong, 2019).

2. Antimicrobial and Anticancer Activities

The compound has been utilized in the synthesis of various heterocyclic systems linked with furo[3,2-g]chromene moiety. These synthesized compounds have demonstrated variable antimicrobial and anticancer activities, highlighting their potential in medical applications (Ibrahim et al., 2022).

3. Synthesis of Pyridine Derivatives

Research has focused on the synthesis of pyridine derivatives using 2-Chloro-5-(prop-1-en-2-yl)pyridine. These derivatives have been used in the preparation of compounds like pyridopyrimidine and pyridothienotriazine, which showed promising antimicrobial activities (Rashad et al., 2005).

4. Nonlinear Optical (NLO) Properties

The chalcone derivative of 2-Chloro-5-(prop-1-en-2-yl)pyridine has been investigated for its nonlinear optical properties. Studies suggest that this molecule is transparent in the entire visible range and has potential applications as organic NLO material (Tiwari & Singh, 2016).

5. Coordination Chemistry

The compound has been studied for its coordination chemistry, particularly in the synthesis and structural analysis of copper complexes. These studies contribute to the understanding of the compound's potential in forming complex molecular structures (Bussey et al., 2015).

6. Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives of 2-Chloro-5-(prop-1-en-2-yl)pyridine have been evaluated for their performance in inhibiting mild steel corrosion. These studies are crucial in developing new materials for corrosion protection (Saady et al., 2021).

7. Synthesis of Pharmaceutical Intermediates

The compound has been used in the development of a concise, scalable synthesis method for producing pharmaceutical intermediates, demonstrating its importance in the pharmaceutical industry (Pérez-Balado et al., 2007).

8. Catalysis and Surface Chemistry

Its derivatives have been used in studies related to catalysis and surface chemistry, contributing to the development of functional soft materials and catalytic processes (Halcrow, 2014).

Safety and Hazards

“2-Chloro-5-(prop-1-en-2-yl)pyridine” is classified as a dangerous substance. It has hazard statements H301-H318-H335-H317-H227, indicating toxicity if swallowed, causing serious eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and being combustible . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not spraying on an open flame or other ignition source .

作用機序

Target of Action

It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

It’s known that pyridine derivatives can act as ligands, binding to their targets and modulating their activity . The presence of the chloro and propenyl groups may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (15361) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

It’s known that pyridine derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-(prop-1-en-2-yl)pyridine .

特性

IUPAC Name |

2-chloro-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBFXTKTUZYMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502631 | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(prop-1-en-2-yl)pyridine | |

CAS RN |

68700-92-5 | |

| Record name | 2-Chloro-5-(1-methylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)